Regioisomeric Substitution Impact on Biological Activity in 2-Oxopiperidinyl Benzamides
The patent family US20150011526A1 and related filings disclose 2-oxo-piperidinyl derivatives as pharmaceutical agents. While no direct, publicly available binding data for CAS 941979-56-2 exists, the patent explicitly defines distinct structural embodiments with varied substitution patterns (R1 = aryl, –O–R2, etc.) and indicates that the nature and position of substituents on the benzamide ring critically determine pharmacological activity and therapeutic indication (e.g., migraine) [1]. This constitutes a class-level inference that the 2,6-dimethoxy substitution pattern likely confers specific, non-interchangeable biological properties compared to other isomers such as the 2,4-dimethoxy analog (CAS 941978-89-8) .
| Evidence Dimension | Structural differentiation and implied pharmacological specificity within a patented compound class. |
|---|---|
| Target Compound Data | 2,6-dimethoxy substitution on benzamide; CAS 941979-56-2. |
| Comparator Or Baseline | 2,4-dimethoxy analog (e.g., CAS 941978-89-8) and other regioisomers. |
| Quantified Difference | Not quantified. The patent data indicate structural specificity but do not publicly report comparative IC50 or Ki values. |
| Conditions | Patent literature analysis (US20150011526A1); in vivo models implied for migraine. |
Why This Matters
Procurement of the correct regioisomer is critical for replicating the intended pharmacological profile, as the patent specifically distinguishes between substitution patterns for different therapeutic uses.
- [1] Patent: US20150011526A1 - 2-Oxo-Piperidinyl Derivatives. UCB PHARMA, S.A. Published 2015-01-08. Available at: https://patents.google.com/patent/US20150011526A1/en View Source
